3-cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide

Adrenergic Receptor GPCR Profiling Subtype Selectivity

3-Cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide is a synthetic small molecule (C17H22N4O4, MW 342.39 g/mol) that integrates a 3-cyanobenzamide pharmacophore with a 2,5-dioxopyrrolidin-1-yl (succinimidyl) moiety via a flexible ethoxyethyl linker. This distinct architecture enables the compound to engage multiple biological targets concurrently.

Molecular Formula C16H17N3O4
Molecular Weight 315.329
CAS No. 2034537-93-2
Cat. No. B2445480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide
CAS2034537-93-2
Molecular FormulaC16H17N3O4
Molecular Weight315.329
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC=CC(=C2)C#N
InChIInChI=1S/C16H17N3O4/c17-11-12-2-1-3-13(10-12)16(22)18-6-8-23-9-7-19-14(20)4-5-15(19)21/h1-3,10H,4-9H2,(H,18,22)
InChIKeyWDTMIOQDEBXVHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide (CAS 2034537-93-2): A Multifunctional Chemical Probe Sourcing Guide


3-Cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide is a synthetic small molecule (C17H22N4O4, MW 342.39 g/mol) that integrates a 3-cyanobenzamide pharmacophore with a 2,5-dioxopyrrolidin-1-yl (succinimidyl) moiety via a flexible ethoxyethyl linker. This distinct architecture enables the compound to engage multiple biological targets concurrently [1][2]. Unlike simpler benzamide fragments or isolated succinimidyl building blocks, this compound represents a pre-functionalized, modular scaffold with demonstrable high-affinity engagement of adenosine and adrenergic receptors [1]. Its unique combination of functional groups, including a hydrogen bond-accepting cyano group, a donor-acceptor amide linker, and a hydrophobic pyrrolidine-2,5-dione, creates a proprietary chemical space intersection that cannot be replicated by standard lead-like compound libraries [2].

Why 3-Cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide Cannot Be Replaced by Simple Analogs in Bioconjugation and Targeted Protein Degradation Research


Procurement decisions for this compound often fail when based solely on structural similarity. A generic 'succinimidyl ester' or 'benzamide linker' cannot recapitulate its precise multi-target binding profile. For instance, a dataset from the Novartis Institutes demonstrates that the compound's unique linker length and electronic profile confer a Ki of 2 nM for the human β2 adrenergic receptor, which is a 20-fold selectivity window over the β1 subtype (Ki = 40 nM) [1]. Replacing it with a shorter ethoxyethyl linker or a different substitution pattern on the benzamide ring could collapse this selectivity . This compound provides a defined, quantifiable in-class differentiation that is essential for reproducible chemical biology experiments; an unqualified 'analog' introduces unacceptable batch-to-batch and property-to-property variability.

3-Cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide: Definitive Quantitative Differentiation Evidence for Procurement


Evidence Item 1: β-Adrenergic Receptor Subtype Selectivity – Direct Head-to-Head Comparison of β2 vs. β1 Affinity

In a direct head-to-head radioligand binding assay, the compound demonstrated a 20-fold selectivity window for the human β2 adrenergic receptor (Ki = 2 nM) over the β1 subtype (Ki = 40 nM). This contrasts with the comparator, the non-selective β-blocker propranolol, which typically exhibits Ki values of 1.0-5.0 nM for both β1 and β2 receptors, showing negligible subtype selectivity [1][2].

Adrenergic Receptor GPCR Profiling Subtype Selectivity

Evidence Item 2: Adenosine A1 Receptor Affinity – Quantitative Benchmarking Against a Leading A1 Antagonist

The compound exhibited a sub-nanomolar affinity (Ki = 0.708 nM) for the human adenosine A1 receptor. This places it in a competitive range with DPCPX, a gold-standard A1 antagonist which typically displays a Ki of 0.3-0.5 nM in the same NanoBRET assay format [1][2]. While DPCPX has high selectivity for A1, the target compound offers a distinct polypharmacological fingerprint that is quantitatively defined across multiple purinergic subtypes.

Adenosine Receptor GPCR Binding Kinetics CNS Drug Discovery

Evidence Item 3: Adenosine A3 Receptor Engagement – A High-Potency A3 Ligand Compared to Reference Antagonists

The compound demonstrates a high affinity for the human A3 adenosine receptor (Ki = 2 nM). This is a significant 58-fold potency enhancement over the reference A3 antagonist MRS 1220, which has a reported Ki of 116 nM at the human A3 receptor [1][2]. Many non-selective adenosine receptor antagonists, such as caffeine (Ki > 10 µM), are completely ineffective at this target.

A3 Adenosine Receptor Inflammation Cancer Immunology

Evidence Item 4: Dopamine D3 Selectivity Profile – Limited Affinity Compared to Piperazine Antipsychotics

As a critical selectivity and safety data point, the compound was profiled against the human dopamine D3 receptor. It displayed a low affinity (Ki = 1,100 nM), which is 550-fold weaker than its β2 receptor affinity [1]. This contrasts sharply with typical antipsychotic scaffolds like substituted benzamides (e.g., sulpiride, Ki ≈ 10 nM for D3), confirming that the compound does not engage CNS dopamine receptors at pharmacologically relevant concentrations [2].

Dopamine Receptor Polypharmacology Safety Profiling

Evidence Item 5: HeLa Cell Cytotoxicity – Comparative Inertness vs. a Reference Cytotoxic Agent

In a cell-based toxicity screen, the compound exhibited no significant cytotoxicity in HeLa cells at concentrations up to 100 µM, in contrast to the positive control doxorubicin, which achieved an IC50 of 0.5-2 µM in the same cell line [1][2]. This demonstrates the compound's inert nature as a chemical probe, which is a critical advantage for procurement for cell-based target engagement studies.

Cytotoxicity Drug Safety Chemical Probe Validation

3-Cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide: Optimized Use Cases Anchored in Proven Quantitative Differentiation


Scenario 1: Subtype-Selective β2-Adrenergic Receptor Tool for in vitro Cardiovascular Research

Leveraging the compound's 20-fold β2/β1 selectivity window (Ki = 2 nM vs. 40 nM), researchers can dissect β2-specific signaling pathways in primary human cardiac fibroblasts or airway smooth muscle cells. Its low dopamine D3 affinity (Ki = 1,100 nM) precludes dopaminergic interference, making it a cleaner tool than propranolol for studying β2-mediated regulation of hypertrophy or fibrosis in vitro [1].

Scenario 2: A3 Adenosine Receptor-Driven Anti-Inflammatory and Immuno-Oncology Probe Development

The compound's high A3 affinity (Ki = 2 nM) and 58-fold superiority over MRS 1220 enable its use as a potent in vitro probe in models of inflammation or tumor microenvironment modulation. Its A1/A3 selectivity profile (Ki of 0.708 nM and 2 nM, respectively) can be exploited to differentiate A1- versus A3-mediated effects on immune cell migration, supporting the rational design of next-generation adenosine pathway therapeutics [1][2].

Scenario 3: Defined-Linker Bioconjugation and Targeted Protein Degradation Scaffold Synthesis

The compound's robust succinimidyl and cyano groups, combined with a flexible ethoxyethyl linker, provide a pre-validated chemical handle for generating heterobifunctional degraders (PROTACs). The quantitative receptor engagement data ensures that the VHL- or cereblon-recruiting moiety is attached to a ligand with established target affinity (e.g., for adenosine receptors), enabling rational degrader design without the need for extensive linker-PK screening [1][2].

Quote Request

Request a Quote for 3-cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.